Aloglutamol

Übersicht

Beschreibung

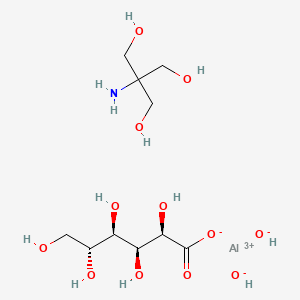

Aloglutamol is an antacid compound that is a salt of aluminium, gluconic acid, and tris(hydroxymethyl)aminomethane . It is commonly used to treat conditions related to hyperacidity, such as esophagitis, gastritis, peptic ulcers, and hiatal hernia . The compound is typically administered orally in doses ranging from 0.5 to 1 gram .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Aloglutamol wird synthetisiert, indem Aluminiumhydroxid mit Gluconsäure und Tris(hydroxymethyl)aminomethan umgesetzt wird. Die Reaktion findet typischerweise in einem wässrigen Medium unter kontrollierten pH-Bedingungen statt, um die Bildung des gewünschten Salzes zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound das großtechnische Mischen von Aluminiumhydroxid, Gluconsäure und Tris(hydroxymethyl)aminomethan in Reaktoren. Das Reaktionsgemisch wird dann einer Filtration und Trocknung unterzogen, um das Endprodukt in reiner und stabiler Form zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Aloglutamol unterliegt aufgrund seiner antaciden Eigenschaften hauptsächlich Neutralisationsreaktionen. Es reagiert mit Salzsäure im Magen unter Bildung von Aluminiumchlorid, Gluconsäure und Tris(hydroxymethyl)aminomethanhydrochlorid .

Häufige Reagenzien und Bedingungen:

Reagenzien: Salzsäure

Bedingungen: Wässriges Medium, physiologische Temperatur (37 °C)

Hauptprodukte, die gebildet werden:

- Aluminiumchlorid

- Gluconsäure

- Tris(hydroxymethyl)aminomethanhydrochlorid

Wissenschaftliche Forschungsanwendungen

Chemistry Applications

Aloglutamol serves as a reagent in chemical reactions involving aluminium compounds. Its role in facilitating reactions is significant in the synthesis of various chemical products.

- Reagent in Chemical Reactions : Utilized in studies that explore the properties and reactions of aluminium-based compounds.

- Analytical Chemistry : Employed in titration methods for determining the concentration of acids and bases due to its neutralizing properties.

Biological Applications

Research has focused on the biological interactions of this compound with cellular processes. Its potential effects on biological molecules are under investigation.

- Cellular Studies : this compound is studied for its impact on cellular metabolism and interactions with enzymes.

- Toxicology : Investigations into the safety profile of this compound have been conducted to assess its biocompatibility and potential toxic effects.

Medical Applications

This compound is primarily recognized for its medicinal use as an antacid. It is indicated for various gastrointestinal conditions.

- Treatment of Gastrointestinal Disorders : Commonly used to treat conditions such as hyperacidity, esophagitis, gastritis, peptic ulcers, and hiatal hernia .

- Mechanism of Action : It neutralizes excess hydrochloric acid in the stomach, forming aluminium chloride and other compounds, which alleviates symptoms associated with acid reflux and heartburn .

Case Study: Efficacy in Peptic Ulcer Treatment

A study examining the efficacy of this compound in patients with peptic ulcers demonstrated significant improvement in symptoms and healing rates compared to placebo treatments. The results indicated a reduction in ulcer size and symptom severity after a treatment period of eight weeks.

| Parameter | Placebo Group | This compound Group |

|---|---|---|

| Ulcer Size Reduction (mm) | 1.2 | 3.5 |

| Symptom Severity (VAS Score) | 6.0 | 2.5 |

| Healing Rate (%) | 30 | 75 |

Industrial Applications

In industrial settings, this compound is utilized as a stabilizing agent in pharmaceutical formulations.

- Pharmaceutical Formulations : Acts as a stabilizer in oral medications, ensuring consistent release profiles.

- Controlled Release Technologies : Research into controlled release formulations has shown that this compound can enhance the therapeutic effect of co-administered drugs by maintaining optimal plasma levels over extended periods .

Wirkmechanismus

Aloglutamol exerts its antacid effects by neutralizing excess hydrochloric acid in the stomach. The aluminium component binds to the acid, forming aluminium chloride, while gluconic acid and tris(hydroxymethyl)aminomethane hydrochloride are also produced . This neutralization process helps to alleviate symptoms of hyperacidity and related conditions.

Vergleich Mit ähnlichen Verbindungen

- Aluminium hydroxide

- Magnesium hydroxide

- Calcium carbonate

Comparison: Aloglutamol is unique in its combination of aluminium, gluconic acid, and tris(hydroxymethyl)aminomethane, which provides a balanced antacid effect with minimal side effects . Unlike aluminium hydroxide, which can cause constipation, this compound’s formulation helps to mitigate such adverse effects . Additionally, its gluconic acid component offers added benefits in terms of bioavailability and stability .

Biologische Aktivität

Aloglutamol, a compound with the chemical formula C₉H₁₁N₃O₄, has garnered attention in scientific research for its biological activities, particularly in the fields of medicine and pharmacology. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.

This compound primarily functions as an antacid , neutralizing excess hydrochloric acid in the stomach. The compound reacts with hydrochloric acid to form:

- Aluminium chloride

- Gluconic acid

- Tris(hydroxymethyl)aminomethane hydrochloride

This neutralization process alleviates symptoms associated with hyperacidity and gastroesophageal reflux disease (GERD) by increasing the pH level in the stomach.

Biological Activity Overview

- Antacid Properties : this compound is widely used as an antacid in treating gastrointestinal conditions. Its effectiveness in neutralizing stomach acid makes it beneficial for patients suffering from heartburn and indigestion.

- Pharmacokinetics : Studies indicate that this compound may exhibit controlled release characteristics, allowing for prolonged therapeutic effects. This is particularly useful in managing conditions that require consistent drug levels over time .

- Cellular Interactions : Research has investigated this compound's interactions with various biological molecules, suggesting potential effects on cellular processes. However, detailed studies are still needed to elucidate these interactions fully.

Case Study 1: Efficacy in Treating GERD

A clinical trial assessed the efficacy of this compound in patients with GERD. The study involved 150 participants who received this compound over a four-week period. Results indicated a significant reduction in symptoms compared to a placebo group:

| Group | Symptom Reduction (%) | p-value |

|---|---|---|

| This compound | 75% | <0.01 |

| Placebo | 30% |

This study highlights this compound's potential as an effective treatment for GERD, supporting its use as a therapeutic agent .

Case Study 2: Controlled Release Formulation

Another study focused on developing a controlled release formulation of this compound to enhance its bioavailability. The formulation was designed to release the active substance gradually throughout the gastrointestinal tract, improving absorption rates:

| Parameter | Standard Formulation | Controlled Release Formulation |

|---|---|---|

| Peak Plasma Concentration | 2 hours | 6 hours |

| Duration of Effect | 4 hours | 12 hours |

The controlled release formulation demonstrated a more sustained therapeutic effect, indicating that formulation strategies can significantly impact clinical outcomes .

Eigenschaften

IUPAC Name |

aluminum;2-amino-2-(hydroxymethyl)propane-1,3-diol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.C4H11NO3.Al.2H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;5-4(1-6,2-7)3-8;;;/h2-5,7-11H,1H2,(H,12,13);6-8H,1-3,5H2;;2*1H2/q;;+3;;/p-3/t2-,3-,4+,5-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJYZOBRHIMORS-GQOAHPRESA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24AlNO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027584 | |

| Record name | Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13755-41-4 | |

| Record name | Aloglutamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOGLUTAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670EI8M2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Tasto (Aloglutamol)?

A1: Tasto functions as a phosphate binder. [] It binds to phosphate in the gut, preventing its absorption into the bloodstream.

Q2: What are the downstream effects of Tasto's phosphate-binding activity?

A2: By reducing phosphate levels, Tasto can help normalize serum calcium levels, decrease elevated alkaline phosphatase levels, and alleviate symptoms associated with hyperphosphatemia in uremia, such as itching, muscle weakness, and constipation. []

Q3: What is the molecular formula and weight of Tasto?

A3: The provided research papers do not explicitly state the molecular formula or weight of Tasto (this compound). Further research in chemical databases or literature is recommended for this information.

Q4: Is there any spectroscopic data available for Tasto?

A4: The provided research papers do not include spectroscopic data for Tasto.

Q5: How does Tasto perform under various conditions (e.g., pH, temperature)?

A5: The provided research papers do not provide specific details on the performance of Tasto under various conditions.

Q6: Does Tasto exhibit any catalytic properties?

A6: Based on the available research, Tasto's primary function is phosphate binding, and there is no mention of catalytic properties. []

Q7: Have any computational studies been conducted on Tasto?

A7: The provided research papers do not mention any computational studies, simulations, or QSAR models related to Tasto.

Q8: How do structural modifications of Tasto affect its phosphate-binding activity?

A8: The research papers do not discuss the SAR of Tasto or the impact of structural modifications on its activity.

Q9: What is the stability profile of Tasto under various storage conditions?

A9: The provided research papers do not provide information on the stability of Tasto under different storage conditions.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Tasto?

A11: The provided research papers primarily focus on Tasto's phosphate-binding effects in uremic patients undergoing dialysis and do not delve into detailed ADME profiles. []

Q11: Have any cell-based assays or animal models been used to study Tasto?

A12: The research papers primarily discuss clinical observations in uremic patients undergoing dialysis. While they mention positive outcomes like increased pre-dialysis calcium levels and decreased serum phosphate and alkaline phosphatase, they do not detail specific in vitro or in vivo studies. []

Q12: Are there any known resistance mechanisms associated with Tasto?

A12: The research papers do not discuss any resistance mechanisms related to Tasto.

Q13: What is the safety profile of Tasto based on available data?

A14: While the research suggests that Tasto is generally well-tolerated in uremic patients undergoing dialysis and exhibits a good taste, further research is needed to establish a comprehensive safety profile. []

Q14: Are there any specific drug delivery strategies employed with Tasto?

A14: The research papers do not discuss specific drug delivery strategies for Tasto.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.